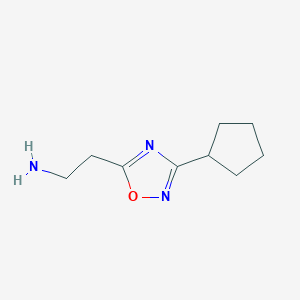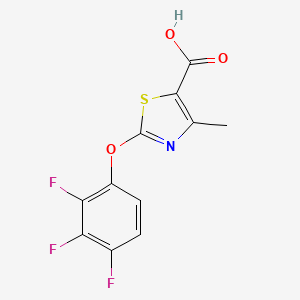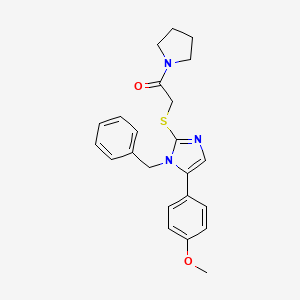![molecular formula C16H11ClN2O3S2 B2674423 5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 864937-44-0](/img/structure/B2674423.png)
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopy techniques, including IR, 1 H NMR, 13 C NMR, and EI-MS .Chemical Reactions Analysis
The compound has been studied for its antibacterial potential, particularly its ability to inhibit biofilm formation in Escherichia coli and Bacillus subtilis .Physical And Chemical Properties Analysis
The compound is a pale gold solid with a melting point of 134–135°C. Its molecular formula is C22H20N2O6S, and it has a molecular weight of 440 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis Techniques : Novel synthesis methods for thiophene and thiazole derivatives have been developed to explore their potential biological activities. These methods involve cyclization, condensation, and coupling reactions to produce compounds with potential medicinal applications (Tang Li-jua, 2015; R. Mohareb et al., 2004) (Tang Li-jua, 2015); (R. Mohareb et al., 2004).
- Antimicrobial and Anticancer Properties : Research has shown that thiophene and thiazolyl-thiophene derivatives exhibit antimicrobial and anticancer activities, suggesting their use in developing new therapeutic agents (Sailaja Rani Talupur et al., 2021; A. Atta et al., 2021) (Sailaja Rani Talupur et al., 2021); (A. Atta et al., 2021).
Antioxidant and Antitubercular Activities
- Antioxidant Activity : Some derivatives of thiophene carboxamide have been found to possess potent antioxidant activities, with certain compounds outperforming known antioxidants like ascorbic acid (I. Tumosienė et al., 2019) (I. Tumosienė et al., 2019).
- Antitubercular Agents : Novel thiophene derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, showcasing the potential of thiophene carboxamide derivatives in treating tuberculosis (Sandeep Kumar Marvadi et al., 2020) (Sandeep Kumar Marvadi et al., 2020).
Anti-Inflammatory and Antianxiety Activities
- Anti-Inflammatory Agents : Research into substituted thiophene derivatives has identified compounds with significant anti-inflammatory activity, indicating their potential as anti-inflammatory drugs (M. A. Radwan et al., 2009) (M. A. Radwan et al., 2009).
- Serotonin Antagonist and Antianxiety : Novel thiophene derivatives have been evaluated for antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting their use in psychiatric and cardiovascular treatments (A. Amr et al., 2010) (A. Amr et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-14-4-3-13(24-14)15(20)19-16-18-10(8-23-16)9-1-2-11-12(7-9)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBBFBDFXCHAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

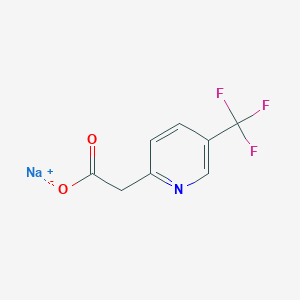

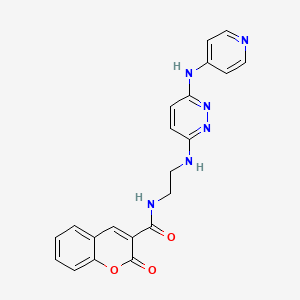
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)
![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)
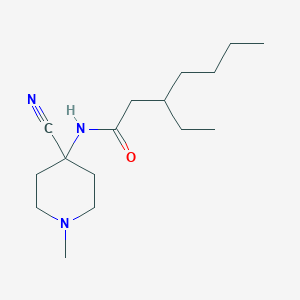

![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2674354.png)
